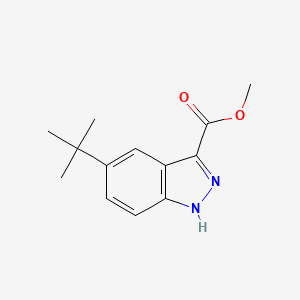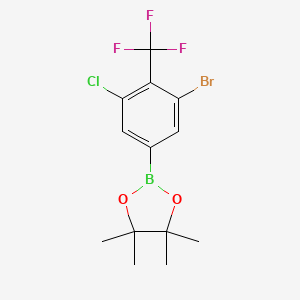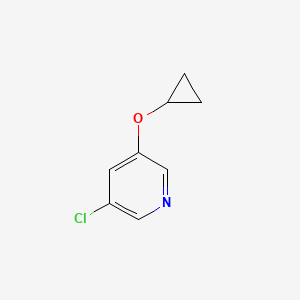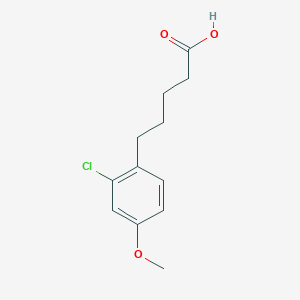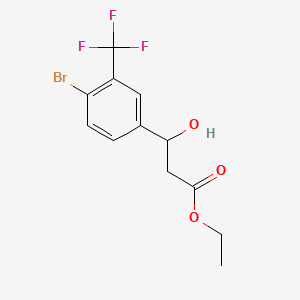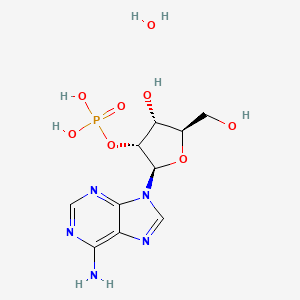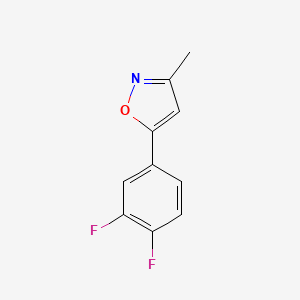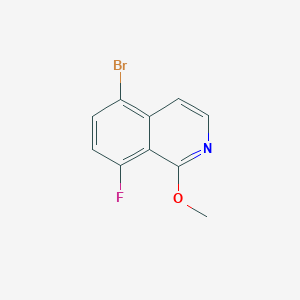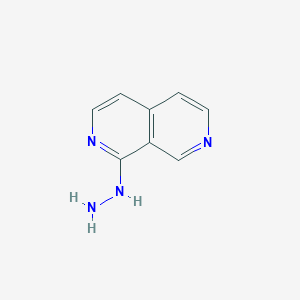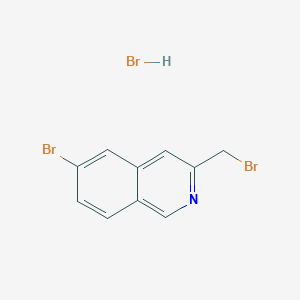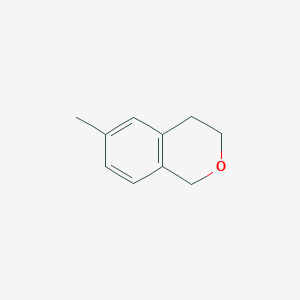
6-Methyl-3,4-dihydro-1H-2-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydro-1H-2-benzopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or other functional groups .
Aplicaciones Científicas De Investigación
6-Methyl-3,4-dihydro-1H-2-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its ability to scavenge free radicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3,4-dihydro-1H-2-benzopyran involves its interaction with molecular targets and pathways within biological systems. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Another benzopyran derivative with potential biological activities.
Uniqueness: 6-Methyl-3,4-dihydro-1H-2-benzopyran is unique due to its specific structural features and the range of reactions it can undergo.
Propiedades
Número CAS |
182949-71-9 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
6-methyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H12O/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
LBNPEKJORLEDCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(COCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)
